Product packaging for Semotiadil(Cat. No.:CAS No. 116476-13-2)

Semotiadil

Cat. No.: B055868
CAS No.: 116476-13-2
M. Wt: 536.6 g/mol
InChI Key: RKXVEXUAWGRFNP-MUUNZHRXSA-N
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Description

Semotiadil is a benzothiazine derivative recognized in research for its potent activity as a calcium channel blocker. It functions by selectively antagonizing T-type calcium channels, a key mechanism for modulating calcium influx in excitable cells. This action underpins its primary research value in the fields of cardiovascular and neuropharmacology, where it is utilized to investigate pathways related to hypertension, angina, and cardiac arrhythmias. Furthermore, its effect on T-type channels, which are prevalent in neuronal and pacemaker cells, makes it a valuable tool for exploring neuronal firing patterns, neuroprotection, and the pathophysiology of epilepsy. Researchers employ this compound to dissect calcium-mediated signaling cascades and to evaluate potential therapeutic strategies for conditions characterized by abnormal cellular excitability. This product is supplied with detailed analytical documentation, including HPLC and mass spectrometry data, to ensure identity and purity for reproducible, high-quality research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32N2O6S B055868 Semotiadil CAS No. 116476-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXVEXUAWGRFNP-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2S[C@@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869602
Record name Semotiadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116476-13-2
Record name Semotiadil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116476-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semotiadil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semotiadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMOTIADIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN08QZ30G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacodynamics of Semotiadil

Enantioselective Pharmacological Profiles

Semotiadil exists as a racemate, with its (+)-(R)-stereoisomer being this compound (also known as SD 3211) and its (−)-(S)-stereoisomer being levothis compound (B1675184) (SD-3212) ncats.ionih.govnih.gov. These enantiomers exhibit distinct pharmacological profiles and binding properties.

This compound (R-isomer) and levothis compound (S-isomer) bind strongly and enantioselectively to human serum albumin (HSA) and human alpha 1-acid glycoprotein (B1211001) (AGP) nih.govresearchgate.net. The enantioselectivity is reversed between these plasma proteins: HSA binds the S-isomer more strongly, while human AGP binds the R-isomer more strongly nih.govresearchgate.net. In human plasma, the unbound drug fraction for both enantiomers is less than 1%, with enantioselectivity similar to that observed in AGP solution nih.govresearchgate.net.

In terms of calcium antagonistic action, this compound is approximately six times more potent than D-cis-diltiazem in inhibiting contraction of dog cerebral arteries nih.gov. While both this compound and its S-enantiomer (SD-3212) inhibit K⁺- and norepinephrine (B1679862) (NE)-induced contractions in isolated rat aortas, the inhibition of NE contraction by both drugs was greater than that observed with diltiazem (B1670644) or bepridil (B108811) nih.gov. This compound and SD-3212 (10 µM) inhibited the increase in cytosolic Ca²⁺ induced by 65.4 mM K⁺, similar to diltiazem and bepridil nih.gov. However, for NE-induced contractions, this compound and SD-3212 (10 µM) only inhibited the early phase of the increase in cytosolic Ca²⁺, with no significant effect on [Ca²⁺]i after 5 minutes despite a significant decrease in contraction nih.gov. This suggests that this compound and SD-3212 inhibit vascular smooth muscle contractions not only through voltage-dependent Ca²⁺ channel blockade but potentially also through other mechanisms, such as inhibition of Ca²⁺ release from intracellular stores or a decrease in the sensitivity of contractile elements to Ca²⁺ nih.gov.

Table 2: Enantioselective Binding to Plasma Proteins

ProteinThis compound (R-isomer) BindingLevothis compound (S-isomer) BindingReference
HSAWeakerStronger nih.govresearchgate.net
AGPStrongerWeaker nih.govresearchgate.net

Differential Channel Blocking Activities of R-Semotiadil and S-Levothis compound (Ca2+, Na+, K+ Channels)

The enantiomers of this compound demonstrate differential blocking activities across various ion channels, including calcium (Ca2+), sodium (Na+), and potassium (K+) channels.

R-Semotiadil is primarily characterized as a novel Ca2+ channel blocker. ncats.io Its mechanism of action on Ca2+ channels is distinct from that of other Ca2+ antagonists such as dihydropyridines, diltiazem, and verapamil, exhibiting a negative allosteric interaction in displacement studies. scispace.com R-Semotiadil shows greater selectivity for cardiac tissues compared to dihydropyridines, and enhanced selectivity for vessels compared to diltiazem. scispace.com

In contrast, S-Levothis compound functions as an antiarrhythmic agent with a broader spectrum of channel blocking activities, encompassing Na+, Ca2+, and K+ channels. ncats.ioncats.io Specifically, S-Levothis compound has been shown to block both the fast inward sodium current (I(Na)) and the L-type calcium current (I(Ca(L))). nih.gov Furthermore, S-Levothis compound exhibits potassium channel blocking activity. ncats.ioncats.io Studies have indicated that S-Levothis compound can prevent ventricular fibrillation in high-risk animal models, and it blunts heart rate responses to myocardial ischemia and isoproterenol. ncats.ionih.gov It possesses approximately half the beta-blocking activity of propranolol. nih.gov

Comparative photolabeling studies highlight the enantioselectivity in their channel interactions. Ca2+ channels are more efficiently photolabeled by the (R)-isomer of this compound, while the (S)-isomer (S-Levothis compound) demonstrates higher photoincorporation into Na+ channels. clockss.org

The differential channel blocking activities are summarized in the table below:

EnantiomerPrimary Channel Blocking Activity(ies)Secondary Channel Blocking Activity(ies)
R-SemotiadilCa2+ ChannelsNot explicitly stated
S-Levothis compoundNa+, Ca2+, K+ ChannelsPartial beta-adrenergic blockade

Enantiomer-Specific Receptor/Channel Recognition and Binding

The distinct pharmacological profiles of R-Semotiadil and S-Levothis compound are underpinned by enantiomer-specific recognition and binding to their respective targets. S-Levothis compound, for instance, exhibits strong and enantioselective binding to human serum albumin and human alpha1-acid glycoprotein. ncats.io

Research into the binding regions of these enantiomers has revealed intriguing insights. The binding regions identified for (S)-semotiadil in brain and cardiac Na+ channels share a high degree of homology with the (R)-semotiadil binding region in L-type Ca2+ channels. clockss.org This suggests that common structural elements might accommodate the binding sites for drugs with different chemical structures that block corresponding channels. clockss.org However, despite these similarities in binding regions, these commonalities are not considered the sole determinant for the observed enantioselectivity of this compound binding in Na+ and Ca2+ channels. clockss.org This implies that other factors may contribute to the ability of Na+ and Ca2+ channels to discriminate between the two enantiomers. clockss.org

Preclinical Efficacy and Comparative Pharmacological Studies of Semotiadil

Research on Cardiovascular System Effects

Preclinical studies have demonstrated the significant antihypertensive efficacy of semotiadil in animal models. In conscious, unrestrained spontaneously hypertensive rats (SHRs), oral administration of this compound at doses of 10 and 30 mg/kg produced a dose-dependent reduction in blood pressure. Notably, the hypotensive effect of this compound, particularly at 30 mg/kg, persisted for at least 18 hours, indicating a longer duration of action compared to diltiazem (B1670644) and nifedipine (B1678770). semanticscholar.org

A comparative analysis of the effects on heart rate revealed that this compound induced only a slight increase, distinguishing its profile from diltiazem, which caused bradycardia, and nifedipine, which led to a marked tachycardia. semanticscholar.org

Further investigations explored the combined effects of this compound with other antihypertensive agents. When administered daily for two weeks to conscious SHRs, this compound (10 mg/kg, p.o.) in combination with enalapril (B1671234) (5 mg/kg, p.o.) demonstrated a potentiated and persistent antihypertensive effect that became apparent after the 7th dose. In contrast, trichlormethiazide (B1682463) (30 mg/kg, p.o.) alone did not exhibit significant antihypertensive effects and its combination with this compound was not consistently additive. Across these combination studies, the heart rate remained largely unaffected by the treatments. nih.gov

Table 1: Comparative Antihypertensive Effects in SHRs

CompoundDose (mg/kg, p.o.)Duration of Hypotension (hours)Effect on Heart Rate
This compound30≥18Slight increase
Diltiazem30, 100Shorter than this compoundBradycardia
Nifedipine1, 3Shorter than this compoundMarked tachycardia
This compound + Enalapril10 + 5Persistent after 7th doseResistant
This compound + Trichlormethiazide10 + 30Not always additiveResistant

Data derived from semanticscholar.orgnih.gov.

This compound fumarate (B1241708) (SD-3211) has demonstrated significant antianginal efficacy in experimental models, particularly in rats where angina was evoked by vasopressin. nih.govnih.govscispace.com In these models, this compound (10 mg/kg, p.o.) proved effective for at least 9 hours, exhibiting a more prolonged inhibitory effect on vasopressin-induced angina compared to diltiazem (30 mg/kg, p.o.), nifedipine (10 mg/kg, p.o.), and nisoldipine (B1678946) (3 mg/kg, p.o.). nih.govnih.govscispace.com

Specifically, this compound at a dose of 3 mg/kg, p.o., significantly inhibited vasopressin-induced ST-segment depression 6 hours post-administration. At a higher dose of 10 mg/kg, p.o., this effect persisted for up to 9 hours, although it was no longer evident at 24 hours. scispace.com

This compound's pharmacological profile has been compared extensively with other calcium antagonists, revealing distinct characteristics.

Duration of Action: As noted, this compound consistently demonstrated a longer-lasting antianginal effect in vasopressin-induced angina models and a more prolonged antihypertensive action in SHRs compared to diltiazem, nifedipine, and nisoldipine. semanticscholar.orgnih.govnih.govscispace.com

Selectivity for Coronary Arteries and Myocardium: Studies in isolated perfused rat hearts evaluated the selectivity of these calcium antagonists. This compound (10⁻⁷ M) significantly suppressed cardiac contractility and inhibited the coronary response to acetylcholine. In contrast, diltiazem (10⁻⁶ M) reduced cardiac contractility without inhibiting the elevation of perfusion pressure, while nifedipine (3 x 10⁻⁹ - 3 x 10⁻⁸ M) and nisoldipine (3 x 10⁻¹⁰ - 10⁻⁸ M) did not reduce cardiac contractility at concentrations that significantly inhibited the increase in perfusion pressure. nih.govnih.gov The selectivity of this compound for coronary artery and myocardium was found to be intermediate between diltiazem and the dihydropyridines (nifedipine and nisoldipine). nih.govnih.gov

Antiplatelet Activity: this compound exhibited dose-dependent inhibition of platelet aggregation in vitro when induced by various agents, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, arachidonic acid (AA), and platelet activating factor (PAF). Its antiaggregatory potency was comparable to diltiazem, amlodipine (B1666008), and nifedipine, with the order of potency being diltiazem > this compound > amlodipine > nifedipine. This effect was observed in blood samples from both healthy volunteers and hypertensive patients and was not significantly affected by incubation period. patsnap.com

This compound has shown beneficial effects on pathological cardiac remodeling. In a rat model of pulmonary hypertension induced by monocrotaline, this compound effectively inhibited the development of right ventricular hypertrophy (RVH) and medial thickening of pulmonary arteries. nih.gov

At a daily oral dose of 100 mg/kg, this compound significantly reduced several parameters associated with cardiac remodeling, including right ventricular wall thickness, right ventricular myocardial fiber diameter, percent medial pulmonary artery thickness, and percent area of smooth muscle in pulmonary arteries. Its efficacy in these aspects was superior to that of diltiazem at a higher dose of 300 mg/kg/day. nih.gov

Table 2: Effects on Cardiac Remodeling in Monocrotaline-Induced Pulmonary Hypertension in Rats

ParameterThis compound (100 mg/kg/day)Diltiazem (300 mg/kg/day)
RV Wall ThicknessSignificantly reducedLess effective
RV Myocardial Fiber DiameterSignificantly reducedLess effective
% Medial Pulmonary Artery ThicknessSignificantly reducedLess effective
% Area of Smooth Muscle in Pulmonary ArteriesSignificantly reducedLess effective

Data derived from nih.gov.

SD-3212, which is levothis compound (B1675184) fumarate, a form of this compound, has demonstrated potent antiarrhythmic activity through its inhibitory actions on both sodium and calcium channels. nih.govsilae.it In animal models, SD-3212 was found to suppress ventricular tachyarrhythmias and was effective in interrupting canine atrial flutter, potentially by suppressing atrial conduction. nih.govsilae.it

Electrophysiological investigations revealed that SD-3212 (1.9 ± 0.3 mg/kg) significantly increased the atrial flutter cycle length from 126 ± 5 ms (B15284909) to 166 ± 14 ms (a 31 ± 8% increase, p < 0.005). It also significantly increased the right atrial effective refractory period (RAERP) from 126 ± 7 ms to 149 ± 11 ms at a basic cycle length of 300 ms. The increases in RAERP were consistent across different basic cycle lengths (300, 200, and 150 ms), showing increases of 18 ± 4%, 17 ± 3%, and 19 ± 3%, respectively. Interatrial conduction time (IACT) was prolonged from 63 ± 4 ms to 81 ± 6 ms (a 31 ± 6% increase) at a basic cycle length of 150 ms, with this prolongation being frequency-dependent. nih.gov

In vitro studies utilizing standard microelectrode techniques showed that SD-3212, at concentrations of 1-3 µM, significantly prolonged the action-potential duration at 90% repolarization. Furthermore, the maximum rate of depolarization (Vmax) was decreased by SD-3212 in a concentration-dependent manner (0.3-3 µM), with the most pronounced inhibitory effect observed at higher stimulation frequencies (3.3 Hz). nih.gov

Other Pharmacological Activities Investigated

Beyond its primary cardiovascular effects, this compound's mechanism as a calcium channel blocker contributes to its broader pharmacological profile. As a non-dihydropyridine (non-DHP) type calcium antagonist, it exhibits a more vasoselective action compared to diltiazem and verapamil. semanticscholar.org Its ability to inhibit calcium ion influx through voltage-gated calcium channels leads to vasodilation and reduced myocardial oxygen demand, which are fundamental to its therapeutic effects in hypertension and angina pectoris. smolecule.comontosight.ai

Pharmacokinetics and Metabolic Research of Semotiadil

Biodistribution Studies

Semotiadil fumarate (B1241708) is well absorbed following oral administration in rats. tandfonline.comnii.ac.jp Studies utilizing 14C-semotiadil fumarate in rats revealed that maximum levels of radioactivity in most tissues were reached within 2 to 6 hours after oral administration. High concentrations of radioactivity were particularly observed in the liver, lung, kidney, and harderian gland. By 96 hours post-administration, the radioactivity levels in all tissues had significantly decreased compared to their peak levels. nii.ac.jp Furthermore, studies with 11C-labeled this compound and its enantiomer in mice indicated saturable and stereo-selective uptake in specific brain regions, including the hippocampus, striatum, and hypothalamus. researchgate.netresearchgate.net

Table 1: Tissue Radioactivity Levels After Oral Administration of 14C-Semotiadil Fumarate in Rats

TissueTime to Peak Radioactivity (hours)Observation at 96 hours
Liver2-6Very low levels
Lung2-6Very low levels
Kidney2-6Very low levels
Harderian Gland2-6Very low levels
Most other tissues2-6Very low levels

Metabolic Pathways and Metabolite Elucidation

The initial step in the metabolism of this compound in rats primarily involves oxidative reactions that lead to the formation of phenolic compounds. tandfonline.comnih.govtandfonline.com Subsequent to these oxidations, conjugation reactions occur. Five major biliary metabolites have been identified and characterized as phenolic O-glucuronides. tandfonline.comnih.govtandfonline.com In contrast to biliary metabolites, the predominant metabolite found in rat plasma was identified as an aliphatic N-demethylation product of this compound. tandfonline.com While the parent compound, this compound, was not detected in bile, four distinct metabolites were consistently found. nih.gov

Five major biliary metabolites, designated M-A, M-B, M-C, M-D, and M-E, were detected and characterized in rat bile following oral administration of 14C-semotiadil fumarate. These metabolites were identified as phenolic O-glucuronides through techniques such as Fast Atom Bombardment (FAB) mass spectrometry and 1H-nuclear magnetic resonance (NMR) spectrometry. tandfonline.comnih.govtandfonline.com

Detailed characterization revealed their specific formation pathways:

Metabolite M-A: Formed through an oxidative ring-opening of the methylenedioxyphenyl moiety, yielding a catechol intermediate, followed by O-methylation at the 3-position (likely catalyzed by catechol-O-methyltransferases), and finally, O-glucuronidation of the resulting 4-hydroxyl intermediate. tandfonline.com

Metabolite M-B: Appears to be formed via O-demethylation of the methoxybenzene moiety, leading to a phenolic hydroxyl intermediate, which then undergoes O-glucuronidation. tandfonline.com

Metabolite M-C: Likely results from hydroxylation of the 1,4-benzothiazine ring (possibly at the 6 or 7-position), followed by O-glucuronidation. tandfonline.com

Metabolite M-D: Resembles M-B but undergoes an additional N-demethylation on the 1,4-benzothiazine ring. tandfonline.com

Metabolite M-E: Similar in structure to M-A, but with an additional O-demethylation of the methoxybenzene moiety. tandfonline.com

Table 2: Major Biliary Metabolites of this compound in Rats

MetabolitePrimary Modification(s)Conjugation Type
M-AOxidative ring-opening (methylenedioxyphenyl), O-methylationPhenolic O-glucuronide
M-BO-demethylation (methoxybenzene)Phenolic O-glucuronide
M-CHydroxylation (1,4-benzothiazine)Phenolic O-glucuronide
M-DO-demethylation (methoxybenzene), N-demethylation (1,4-benzothiazine)Phenolic O-glucuronide
M-EOxidative ring-opening (methylenedioxyphenyl), O-methylation, O-demethylation (methoxybenzene)Phenolic O-glucuronide

The initial metabolic steps of this compound involve several key oxidative biotransformations, which produce phenolic intermediates. These oxidations include:

Ring-Opening: Specifically, the methylenedioxy ring undergoes oxidative ring-opening, leading to the formation of a catechol intermediate. tandfonline.comnih.govtandfonline.com

O-Demethylation: This reaction occurs on the methoxybenzene moiety of the this compound molecule. tandfonline.comnih.govtandfonline.com

Hydroxylation: Hydroxylation reactions take place on the 1,4-benzothiazine ring, with potential sites at the 6 or 7-positions. tandfonline.comnih.govtandfonline.com

Aromatic N-Demethylation: This type of demethylation was observed, particularly in the formation of metabolite M-D. tandfonline.comnih.govtandfonline.com

Aliphatic N-Demethylation: Notably, the major metabolite found in rat plasma was a product of aliphatic N-demethylation. tandfonline.com

Following the initial oxidative biotransformations, this compound undergoes significant conjugation reactions. O-glucuronidation is a prominent phase II metabolic pathway for this compound and its oxidative metabolites. This reaction involves the conjugation of glucuronic acid to the hydroxyl groups generated during the oxidative steps, forming phenolic O-glucuronides. tandfonline.comnih.govtandfonline.com All five major biliary metabolites identified (M-A, M-B, M-C, M-D, M-E) were characterized as phenolic O-glucuronides, indicating the crucial role of this conjugation reaction in the elimination of this compound metabolites. tandfonline.comnih.govtandfonline.com

Excretion Routes (e.g., Biliary Excretion)

It is important to note that the parent compound, this compound, was not detected in the bile; instead, its metabolites were the forms found in biliary excretion. nih.gov All identified O-glucuronide metabolites were primarily eliminated into the bile rather than the urine. tandfonline.com Furthermore, studies on the enantioselective disposition of this compound (R-enantiomer) and levothis compound (B1675184) (S-enantiomer) in perfused rat liver demonstrated stereo-selectivity in the biliary excretion of their metabolites. R-metabolites showed a higher recovery (16.5% ± 1.2%) in the bile within 1 hour compared to S-metabolites (11.2% ± 1.6%). nih.gov The mean biliary excretion time for total R-metabolites (19.1 ± 2.2 min) was also significantly longer than that for total S-metabolites (14.8 ± 1.1 min). nih.gov

Table 3: Excretion Profile of 14C-Semotiadil Fumarate in Rats

Excretion RouteOral Administration (% of dose)Intravenous Administration (% of dose)
Feces93.8% tandfonline.comnii.ac.jp93.0% nii.ac.jp
Urine1.2% tandfonline.comnii.ac.jp5.6% nii.ac.jp
Bile (within 72h)81.3% tandfonline.comnih.govtandfonline.comN/A
Bile (within 48h)87.3% nii.ac.jp88.6% nii.ac.jp

Table 4: Enantioselective Biliary Excretion of this compound Metabolites in Rats

Metabolite TypeRecovery in Bile (within 1 hour)Mean Biliary Excretion Time (MRTe)
R-metabolites16.5% ± 1.2% nih.gov19.1 ± 2.2 min nih.gov
S-metabolites11.2% ± 1.6% nih.gov14.8 ± 1.1 min nih.gov

Toxicology and Safety Pharmacology Research of Semotiadil

General Toxicology Studies in Animal Models

General toxicology studies are designed to evaluate the adverse effects of a substance when administered repeatedly over a period of time. patsnap.comvivotecnia.com These studies are fundamental in identifying potential target organs of toxicity, determining dose-response relationships, and establishing a "no-observed-adverse-effect level" (NOAEL). pacificbiolabs.com The design of these studies, including the duration of exposure and the choice of animal species, is guided by the intended clinical use of the drug. europa.eutopra.org

Typically, these assessments involve both a rodent (commonly rats or mice) and a non-rodent species (such as dogs or non-human primates). patsnap.comyoutube.com The studies are categorized based on their duration:

Acute Toxicity Studies: Assess the effects of a single high dose of the substance. patsnap.comvivotecnia.com

Subchronic Toxicity Studies: Involve repeated dosing over a period of up to 13 weeks. vivotecnia.com

Chronic Toxicity Studies: Extend for longer durations, often six months or more, to evaluate long-term effects. patsnap.com

Genotoxicity Research (e.g., in vitro Mammalian Chromosome Aberration Test)

Genotoxicity testing is a crucial component of safety assessment, designed to detect any potential for a drug to damage genetic material (DNA), which could lead to mutations or cancer. nih.gov A standard battery of tests is typically required to assess this risk.

One of the core assays in this battery is the in vitro Mammalian Chromosome Aberration Test . nih.gov The purpose of this test is to identify substances that may cause structural damage to chromosomes in cultured mammalian cells. nih.govregulations.gov In this assay, cell cultures, which can be derived from sources like Chinese hamster ovaries or human peripheral blood lymphocytes, are exposed to the test compound. regulations.gov The cells are then arrested during metaphase (a stage of cell division where chromosomes are most visible), harvested, and examined microscopically for chromosomal abnormalities such as breaks, gaps, or rearrangements. nih.govregulations.gov The test is conducted both with and without an external metabolic activation system (like S9 mix, a liver enzyme preparation) to mimic the metabolic processes that occur in the body, which can sometimes convert a non-mutagenic substance into a mutagenic one. regulations.gov Positive results in this assay indicate that the substance has the potential to be a clastogen (an agent that damages chromosomes). regulations.gov

Other standard genotoxicity assays include the bacterial reverse mutation assay, commonly known as the Ames test, which assesses the potential of a substance to cause gene mutations in bacteria. wikipedia.orgnelsonlabs.com Specific results from genotoxicity studies conducted on Semotiadil, including the in vitro mammalian chromosome aberration test, are not available in the public domain literature.

Organ-Specific Safety Assessments (e.g., Renal Hemodynamics)

Beyond general toxicology, safety pharmacology studies investigate the potential undesirable effects of a drug on vital physiological functions. genetics-gsa.org These studies focus on key organ systems, and for a calcium channel blocker like this compound, the cardiovascular and renal systems are of particular interest.

Research conducted on the renal effects of this compound in anesthetized dogs has provided specific insights into its organ-specific safety and pharmacological profile. nih.gov In one key study, the intrarenal arterial infusion of this compound was shown to have significant effects on kidney function and blood flow. nih.gov The compound led to a notable increase in several key parameters, indicating a potent vasodilatory effect on the renal vasculature. nih.gov

The primary findings from this research demonstrated that this compound significantly increased:

Renal Blood Flow (RBF) nih.gov

Glomerular Filtration Rate (GFR) nih.gov

Urine Flow nih.gov

Urinary Excretion of Electrolytes nih.gov

Table 1: Summary of this compound's Effects on Renal Hemodynamics in a Canine Model nih.gov

ParameterObserved Effect
Renal Blood Flow (RBF)Significant Increase
Glomerular Filtration Rate (GFR)Significant Increase
Urine FlowSignificant Increase
Urinary Electrolyte ExcretionSignificant Increase
Renin ReleaseIncrease

Synthesis and Structure Activity Relationship Sar Studies of Semotiadil and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Analysis

Correlation of Molecular Descriptors with Potency (e.g., Dipole Moment Components)

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the relationship between the chemical structure of Semotiadil congeners and their calcium antagonistic activity. Using methods such as the Hansch-Fujita approach, researchers have investigated these relationships. A notable finding from these studies is the suggested correlation between the dipole moment component of the 5'-substituted 2-phenylbenzothiazine parts of this compound and its potency nih.gov.

Molecular descriptors, which are numerical values derived from a molecule's chemical information, play a crucial role in QSAR analysis by quantifying various physicochemical properties taylorandfrancis.com. The dipole moment, an electronic descriptor, reflects the distribution of charge within a molecule and is considered an important parameter for drug-receptor interactions dergipark.org.tr. In the context of this compound, this suggests that the electronic characteristics, particularly those related to the dipole moment of specific molecular fragments, are significant determinants of its biological activity nih.gov. Additionally, QSAR studies on this compound congeners have indicated a quadratic dependency of activity on ClogP, a lipophilic descriptor associated with the terminal arylalkylamine moieties nih.gov. This multifaceted approach to correlating molecular descriptors with potency provides valuable information for understanding the mode of binding of this compound with its calcium receptor nih.gov.

Molecular Modeling and Conformational Analysis Studies

Molecular modeling and conformational analysis are critical steps in drug discovery, aiming to characterize the various structures a molecule can adopt and how these influence its properties and biological activity upc.eduijpsr.com. For this compound, these studies have elucidated key aspects of its stereochemistry and preferred conformations.

Crystal Structure Determination and Molecular Conformation

The stereochemistry of this compound, a novel Ca²⁺ antagonist, has been thoroughly investigated using X-ray crystallography researchgate.netjst.go.jp. This technique allowed for the direct confirmation of the (R) absolute configuration of this compound, which had previously been determined through chemical transformation of its optically active synthetic precursor researchgate.netjst.go.jp. The X-ray structure was analyzed using its diastereomeric salt with (S)-(+)-mandelic acid researchgate.netjst.go.jp.

Analysis of the crystal structure revealed important intermolecular interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which contribute to the stabilization of the crystal lattice researchgate.netjst.go.jp. Furthermore, both X-ray and Circular Dichroism (CD) data consistently confirmed the P-conformation of the benzothiazine ring and established that the 2-phenyl ring exists in an equatorial position in both the crystalline state and in ethanolic solution researchgate.netjst.go.jp. These findings align with previous conformational analyses of 2-arylbenzothiazine derivatives researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively utilized in the conformational elucidation of this compound and its analogs. NMR studies were conducted on this compound and its 2-substituted analogs, which exhibit Ca²⁺ antagonistic activities researchgate.net. The insights gained from NMR behavior were found to be in agreement with conformational analyses performed using semiempirical molecular orbital methods researchgate.net.

Application of Semiempirical Molecular Orbital Methods

Semiempirical molecular orbital methods have been applied to the conformational analysis of this compound, particularly focusing on the 2-phenylbenzothiazine (2-PBT) part of the molecule researchgate.net. These computational methods offer a computationally less demanding alternative to ab initio calculations, making them suitable for larger molecular systems bris.ac.ukuni-muenchen.detau.ac.il. They achieve this efficiency by introducing simplifying approximations and parameterizing functions to reproduce experimental data, such as molecular structures, dipole moments, and ionization energies bris.ac.ukuni-muenchen.dempg.de.

In the case of this compound, semiempirical molecular orbital calculations suggested the existence of two local minimum conformations, characterized by different rotational angles (theta 1) of the 2-phenyl ring, for the biologically active analogs researchgate.net. A significant correlation was observed between the molar fractional ratios of conformations within a specific theta 1 range (which encompassed each global minimum conformation) and the observed biological activities researchgate.net. Conversely, no stable conformation within this specific theta 1 range was indicated for non-active compounds researchgate.net. This demonstrates the utility of semiempirical methods in predicting and understanding the relationship between molecular conformation and biological potency. Common semiempirical methods include MNDO, AM1, and PM3 bris.ac.ukuni-muenchen.de.

Drug Interaction Research Involving Semotiadil

Pharmacokinetic Interaction Mechanisms

Plasma Protein Binding Studies

Competitive Binding Analysis

Research into Semotiadil's interaction with plasma proteins has primarily focused on its binding to human alpha(1)-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA). High-performance frontal analysis (HPFA) has been utilized to investigate the binding properties of this compound, which is the (R)-isomer, and its antipode, levothis compound (B1675184), the (S)-isomer, with these key plasma proteins. sps.nhs.ukebi.ac.uk

Studies have shown that both this compound and levothis compound bind to AGP. The binding affinity of the (R)-isomer (this compound) was determined to be approximately 1.2 times stronger than that of the (S)-isomer (levothis compound) to AGP. sps.nhs.ukebi.ac.uk Specifically, the binding affinity (K) for this compound with AGP was reported as 3.17 x 10⁷ M⁻¹, with a binding capacity (n) of 0.74. For levothis compound, the corresponding values were K = 2.59 x 10⁷ M⁻¹ and n = 0.74. sps.nhs.uk

An enantioselective competitive binding study further indicated that both this compound and levothis compound bind at the same site on AGP molecules. sps.nhs.ukebi.ac.uk This suggests a shared binding domain on AGP for these enantiomers.

In contrast to AGP, the binding of this compound and levothis compound to HSA exhibits different characteristics. While this compound binds more strongly to AGP than to HSA (approximately 110 times stronger), levothis compound binds more strongly to HSA than this compound (approximately 3 times stronger) ebi.ac.uk. Furthermore, the unbound fractions of both enantiomers were observed to increase significantly in the presence of diazepam, suggesting that both enantiomers are bound at the diazepam binding site on HSA. ebi.ac.ukwikipedia.org

The following table summarizes the binding parameters of this compound and levothis compound to human alpha(1)-acid glycoprotein:

CompoundIsomerBinding Affinity (K) to AGP (M⁻¹)Binding Capacity (n) to AGP
This compound(R)-isomer3.17 x 10⁷ sps.nhs.uk0.74 sps.nhs.uk
Levothis compound(S)-isomer2.59 x 10⁷ sps.nhs.uk0.74 sps.nhs.uk

Metabolism-Based Interactions (e.g., Enzyme Inhibition/Induction)

Specific research findings detailing this compound's role as an enzyme inhibitor or inducer, particularly concerning major drug-metabolizing enzymes such as the cytochrome P450 (CYP) family, were not identified in the conducted literature search.

However, it is important to note the general mechanisms and significance of metabolism-based interactions in pharmacokinetics. Drug-drug interactions (DDIs) often arise from changes in a drug's plasma concentrations due to a co-administered drug either inhibiting or inducing the metabolism of the victim drug. amanote.comadmescope.com Enzyme inhibition typically leads to reduced conversion of the substrate drug to its metabolites, resulting in increased drug levels and potentially enhanced pharmacological effects or toxicity. amanote.comadmescope.com Conversely, enzyme induction involves the upregulation of enzyme biosynthesis, which can increase the metabolism of a substrate drug, leading to reduced drug levels and potentially decreased therapeutic efficacy. amanote.comadmescope.com Key CYP enzymes frequently implicated in DDIs include CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C8, and CYP2C19. admescope.com

Research on Clinical Implications of Observed Interactions

Specific clinical studies comprehensively detailing drug-drug interactions involving this compound and their clinical implications were not identified in the conducted literature search.

In general, drug-drug interactions are a significant concern in clinical practice, particularly in patients receiving multiple medications (polypharmacy). admescope.comallucent.com Unanticipated or mismanaged DDIs can lead to altered drug efficacy, increased risk of adverse effects, and in severe cases, contribute to morbidity and mortality. allucent.comfda.gov Therefore, assessing the potential for DDIs is a crucial component of drug development, aiming to determine whether an investigational drug alters the pharmacokinetics of other drugs or vice versa, and to establish the clinical significance of any observed interactions. fda.gov This assessment informs appropriate management and prevention strategies for clinically significant DDIs, which are then communicated in drug labeling. fda.gov

Clinical Development Research and Current Status of Semotiadil

Overview of Clinical Trial Phases Conducted

Semotiadil progressed into Phase II clinical trials, signifying an investigation into its efficacy and safety in a larger group of patients. nih.govmims.comfishersci.at These trials explored its potential in treating a range of cardiovascular conditions across different geographical regions. In Europe, this compound was evaluated for its effectiveness in managing angina pectoris and hypertension. nih.govmims.comfishersci.at Concurrently, in Japan, clinical investigations focused on its utility for the treatment of arrhythmias. nih.govmims.comfishersci.at The initiation of Phase II trials indicated promising preclinical data that supported further human studies.

Table 1: Overview of this compound Clinical Trial Phases

Therapeutic AreaClinical Trial PhaseGeographical Region
Angina PectorisPhase IIEurope
HypertensionPhase IIEurope
ArrhythmiasPhase IIJapan

Reported Clinical Efficacy and Safety Profiles from Investigations

Preclinical research conducted on rodents highlighted several advantageous pharmacological characteristics of this compound. These studies demonstrated its long-lasting action and a notable selectivity for coronary arteries and myocardial tissue in experimental angina models. nih.govfishersci.cafishersci.ca Furthermore, this compound was shown to improve the survival rate of rats with monocrotaline-induced pulmonary hypertension. nih.gov In vitro investigations revealed its dose-dependent inhibitory action on platelet aggregation, with potency comparable to established calcium antagonists such as diltiazem (B1670644), amlodipine (B1666008), and nifedipine (B1678770). scribd.com

In clinical investigations, this compound was reported to effectively reduce blood pressure and alleviate symptoms associated with angina by selectively inhibiting calcium channels. wikipedia.orgeasychem.org A distinguishing feature noted in research was its prolonged action compared to other calcium channel blockers like diltiazem and nifedipine. fishersci.cafishersci.cawikipedia.org Regarding its safety, this compound was generally described as possessing a favorable side effect profile, which suggested its potential suitability for long-term management of cardiovascular conditions. wikipedia.org

Factors Leading to the Discontinuation of Clinical Development

Despite the promising preclinical and Phase II clinical findings, the further development of this compound has been discontinued. scribd.comnih.gov While the discontinuation is a confirmed status, the specific factors or detailed reasons that led to this decision are not explicitly detailed in the publicly available information from the provided research. Clinical trial discontinuation can occur for various reasons, including strategic decisions by the sponsor, financial considerations, or issues related to efficacy or safety that emerge during development. nih.gov

Advanced Research Methodologies Applied to Semotiadil Studies

Photoaffinity Labeling for Channel/Receptor Characterization

Photoaffinity labeling (PAL) is a powerful biochemical technique employed to identify ligand-binding proteins and delineate their specific binding sites wikipedia.orgebi.ac.uk. This method utilizes bifunctional probes that incorporate a photoreactive group and a tag, allowing for the formation of irreversible covalent bonds with proteins upon irradiation drugbank.com.

In studies involving Semotiadil, an azidophenyl derivative named FNAK, chemically defined as (+)-(R)-3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-(3-azidophenoxy)-ethyl]amino]propoxyl]phenyl]-4-methyl-2H-1,4-benzothiazin-3-(4H)-one, has been synthesized and applied for photoaffinity labeling of human serum albumin (HSA), a primary binding protein for this compound in serum openaccessjournals.com. Research has identified specific photoincorporation into Lys-414 and Lys-541 residues of HSA through the use of matrix-assisted laser-desorption ionization-time of flight (MALDI-TOF) mass spectrometry and nanoelectrospray ionization tandem mass spectrometry (nano-ESI-MS/MS) analysis openaccessjournals.com. These findings indicate that FNAK occupies a pocket within HSA that significantly overlaps with myristate (Myr)-binding sites, specifically Myr-3 and Myr-4, located in domain III of the protein openaccessjournals.com.

Furthermore, the synthesis of aliphatic and aromatic azido (B1232118) derivatives of this compound has been undertaken to develop photoaffinity probes specifically targeting L-type calcium channels epa.gov. One such derivative, azidophenoxy derivative 12, demonstrated potent calcium antagonist activity. Its tritiated ([3H])-labeled compound 16 is considered a valuable tool for precisely mapping the binding sites of this compound on calcium channels epa.gov. Photoincorporation into the α1 subunit of the Ca2+ channel from skeletal muscle was also observed using an azidophenyl derivative of [3H]this compound, further highlighting the utility of this approach in receptor characterization invivochem.cn.

High-Performance Frontal Analysis (HPFA) in Protein Binding Studies

High-Performance Frontal Analysis (HPFA) is a sophisticated chromatographic technique utilized for the quantitative investigation of drug-plasma protein binding. This method offers advantages over conventional techniques, such as equilibrium dialysis and ultrafiltration, by mitigating issues like drug adsorption onto membranes and alterations in sample concentration during filtration nih.gov. An on-line HPFA/HPLC system has been developed to accurately determine the unbound concentrations of this compound and its enantiomer, Levothis compound (B1675184), within binding equilibrium nih.govnih.gov.

Studies employing HPFA have provided detailed insights into the enantioselective binding properties of this compound (R-isomer) and Levothis compound (S-isomer) to key human plasma proteins: human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP) nih.govnih.gov. The findings indicate a differential binding affinity of these enantiomers to the respective proteins.

Table 1: Binding Parameters of this compound and Levothis compound to Human Plasma Proteins

ProteinCompoundBinding Affinity (K, M⁻¹)Number of Binding Sites (n)Relative Binding Strength (vs. HSA)
HSAThis compound2.15 x 10⁵ nih.gov0.99 nih.gov1x
HSALevothis compound6.59 x 10⁵ nih.gov0.97 nih.gov3x stronger nih.gov
AGPThis compoundN/AN/A110x stronger nih.gov
AGPLevothis compoundN/AN/A30x stronger nih.gov

Note: N/A indicates data not explicitly provided in the source for direct comparison in this table format, but relative strengths are stated.

Further analysis revealed that both this compound and Levothis compound bind considerably more strongly to AGP than to HSA, with this compound exhibiting approximately 110 times greater affinity for AGP than for HSA, and Levothis compound showing about 30 times greater affinity for AGP than for HSA nih.gov. Specifically, this compound binds to AGP 1.2 times more strongly than Levothis compound, while Levothis compound binds to HSA 3 times more strongly than this compound nih.gov. These enantiomers have been shown to bind competitively at a single, common binding site on the AGP molecule nih.gov. The observed enantioselectivity in human plasma protein binding is primarily influenced by the binding characteristics of AGP nih.gov.

Radiosynthesis and in vivo Evaluation (e.g., [11C]this compound for Positron Emission Tomography)

Radiosynthesis involves the incorporation of radioactive isotopes into chemical compounds, enabling their use as tracers in imaging techniques such as Positron Emission Tomography (PET). The short half-life of carbon-11 (B1219553) (20.38 minutes) necessitates the availability of cyclotron facilities in close proximity to the research or clinical site for on-demand production bidd.groupnih.gov.

The radiosynthesis of [11C]this compound, a carbon-11 labeled benzothiazine calcium antagonist, has been successfully achieved nih.gov. This process typically involves the N-methylation of corresponding norderivatives using [11C]CH3I nih.gov.

Table 2: Radiochemical Properties of [11C]this compound

PropertyValueCitation
Decay-corrected Radiochemical Yield16-27% (based on [11C]CH3I) nih.gov
Radiochemical Purity>99% nih.gov
Chemical Purity>99% nih.gov
Optical Purity>99% nih.gov
Specific Activity11-50 GBq/µmol nih.gov
Preparation Time35-40 minutes nih.gov

In vivo evaluation of [11C]this compound in mice demonstrated saturable and stereoselective uptake in specific brain regions, including the hippocampus, striatum, and hypothalamus nih.gov. These observations suggest the potential of [11C]this compound for visualizing regional brain calcium channels using PET imaging nih.gov. However, no promising signs of uptake were found in the myocardium during these evaluations nih.gov.

Co-crystal Research for Pharmaceutical Property Modulation

Co-crystals represent a significant area of pharmaceutical research focused on modifying the physicochemical properties of active pharmaceutical ingredients (APIs). A co-crystal is a crystalline solid composed of an API and a co-crystal former, held together by non-covalent interactions such as hydrogen bonding, π-stacking, and van der Waals forces acs.orgdaneshyari.com. This approach allows for the alteration of critical pharmaceutical attributes without changing the intrinsic pharmacological activity of the drug molecule acs.orgdaneshyari.comnih.gov.

The primary advantages of co-crystallization include the potential to enhance various properties, such as solubility, dissolution rate, chemical stability, and mechanical behavior acs.orgdaneshyari.comnih.gov. This methodology is broadly applicable to all types of APIs, encompassing acidic, basic, and non-ionizable compounds, thereby offering a versatile strategy for drug development acs.org. While the principles and benefits of co-crystal research are well-established in the pharmaceutical sciences, specific detailed research findings on co-crystal formation or property modulation directly pertaining to this compound were not identified within the scope of the provided information.

Future Directions and Unexplored Avenues in Semotiadil Research

Exploration of Unconventional Therapeutic Applications (e.g., Beyond Hypertension and Angina)

Beyond its established roles in hypertension and angina, semotiadil's pharmacological activities hint at potential in other therapeutic areas. This compound has shown promise in improving the survival of rats with monocrotaline-induced pulmonary hypertension, indicating a possible application in this severe condition ncats.io. Furthermore, its S-enantiomer, levothis compound (B1675184), has demonstrated antiarrhythmic properties, exhibiting both sodium and calcium channel blocking actions, as well as potassium blocking activity, suggesting its potential in preventing lethal arrhythmias chromsoc.jpncats.io.

The broader class of 1,4-benzothiazine derivatives, to which this compound belongs, is recognized for a wide array of biological activities. These include antifungal, immunostimulating, anti-aldoso-reductase, anti-rheumatic, anti-allergic, vasorelaxant, neuroprotective, and cytotoxic effects researchgate.netrjptonline.orgcbijournal.com. This diverse pharmacological landscape suggests that this compound itself, or novel analogs derived from its core structure, could be explored for these unconventional applications. Notably, the antiplatelet activity of this compound fumarate (B1241708) has also been documented, presenting another area for further research ncats.ioncats.io.

Development of Next-Generation Benzothiazine Analogs with Optimized Profiles

The benzothiazine scaffold of this compound offers a fertile ground for the design and synthesis of next-generation analogs with optimized therapeutic profiles. Research has indicated that modifications to the heterocyclic ring size within benzothiazine derivatives can yield compounds that not only maintain calcium channel blocking activity but may also exhibit enhanced potency compared to existing drugs like diltiazem (B1670644) jddtonline.info.

Structure-activity relationship (SAR) studies of this compound congeners have provided insights into the molecular determinants of their calcium antagonistic activity, highlighting the influence of lipophilic descriptors and dipole moment components on potency researchgate.net. This foundational knowledge is crucial for rational drug design efforts aimed at improving selectivity, duration of action, or tissue-specific targeting. For instance, this compound's selectivity for the coronary artery and myocardium is intermediate between diltiazem and dihydropyridines, suggesting opportunities to fine-tune this selectivity in new analogs nih.govnih.gov. The synthesis of azido (B1232118) derivatives of this compound for use as photoaffinity probes also exemplifies ongoing efforts to modify the compound for specific research purposes, which could inform the development of novel therapeutic agents benthamdirect.combenthamscience.comcapes.gov.br.

Application of Advanced Computational Approaches for Drug Design and Interaction Prediction

Advanced computational methodologies are poised to play a pivotal role in future this compound research, particularly in drug design and the prediction of molecular interactions. Techniques such as molecular docking and molecular dynamics simulations are invaluable for elucidating the binding modes of ligands to proteins and understanding complex drug-target interactions at an atomic level ddg-pharmfac.net. These in silico approaches can accelerate the identification of promising new analogs and predict their pharmacological behavior ddg-pharmfac.nettandfonline.com.

Computational studies have already been applied to benzothiazine derivatives to explore structure-activity relationships and cardiovascular activity, demonstrating the utility of these tools for the compound class innovareacademics.innih.gov. Furthermore, in silico computational analyses have been used to determine enzyme binding affinities and interactions for related benzothiazinone derivatives, correlating computational predictions with observed antifungal activity benthamdirect.combenthamscience.com. The integration of quantitative structure-activity relationships (QSAR) models, which have been successfully applied to this compound congeners, can further guide the design of more potent and selective compounds researchgate.net. The increasing sophistication of artificial intelligence (AI) and machine learning (ML) models in drug discovery, particularly in high-throughput screening data analysis, offers a powerful avenue for identifying novel therapeutic leads or optimizing existing ones based on this compound's scaffold evotec.com.

Further Investigation of Stereoisomer-Specific Therapeutic Advantages and Disadvantages

This compound exists as the R-isomer, with its S-enantiomer being levothis compound ncats.iochromsoc.jpncats.ionih.gov. The differential pharmacological profiles and binding characteristics of these stereoisomers present a critical area for further investigation. Studies have clearly demonstrated enantioselective binding of this compound and levothis compound to human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP) chromsoc.jpncats.ioddg-pharmfac.netnih.govresearchgate.netpsu.eduresearchgate.netnih.gov. Specifically, levothis compound (S-isomer) binds more strongly to HSA than this compound (R-isomer), while this compound (R-isomer) exhibits stronger binding to AGP chromsoc.jpnih.govresearchgate.netnih.gov. The enantioselectivity observed in human plasma protein binding largely mirrors that seen with AGP chromsoc.jp.

This differential binding, coupled with the distinct antiarrhythmic activity of levothis compound compared to this compound's primary calcium antagonist effects, underscores the importance of stereochemistry in determining therapeutic outcomes chromsoc.jpncats.io. Future research could delve deeper into how these stereoisomer-specific interactions influence pharmacokinetics and pharmacodynamics, potentially uncovering specific clinical scenarios where one enantiomer might offer a significant therapeutic advantage over the other. Advanced analytical techniques, such as high-performance frontal analysis (HPFA) coupled with chiral HPLC, remain essential tools for these detailed enantioselective studies chromsoc.jpnih.govresearchgate.netresearchgate.netnih.govacs.org.

Table 1: Enantioselective Plasma Protein Binding of this compound and Levothis compound

CompoundIsomerBinding Affinity to Human Serum Albumin (HSA)Binding Affinity to Alpha-1-Acid Glycoprotein (AGP)Key Pharmacological Activity
This compoundR-isomerWeaker binding compared to S-isomer chromsoc.jpnih.govpsu.eduresearchgate.netStronger binding compared to S-isomer (approx. 1.2 times) chromsoc.jpnih.govresearchgate.netnih.govCalcium antagonist (antihypertensive, antianginal) ncats.iochromsoc.jp
Levothis compoundS-isomerStronger binding compared to R-isomer (approx. 3 times) chromsoc.jpnih.govpsu.eduresearchgate.netWeaker binding compared to R-isomer chromsoc.jpnih.govresearchgate.netnih.govAntiarrhythmic (Na+, Ca2+, K+ channel blocking) chromsoc.jpncats.io

Re-evaluation of this compound's Potential based on Novel Research Methodologies

Despite the discontinuation of its earlier development, this compound's potential could be re-evaluated through the lens of novel research methodologies. High-throughput screening (HTS) platforms, which enable the rapid testing of vast compound libraries against specific biological targets, could be employed to identify new activities or optimize existing ones for this compound and its derivatives evotec.comlabkey.com. HTS, particularly when integrated with AI/ML models, can generate extensive datasets to guide further drug discovery efforts evotec.com.

The application of "omics" technologies (e.g., genomics, proteomics, metabolomics) could provide a comprehensive understanding of this compound's cellular and molecular effects, potentially uncovering novel mechanisms of action, off-target interactions, or biomarkers that were not previously identified. While not explicitly found in the search results for this compound, these cutting-edge techniques are generally transformative in drug repurposing and re-evaluation. Furthermore, innovative pharmaceutical formulation strategies, such as the use of co-crystals, could address any physicochemical limitations of this compound, potentially enhancing its solubility, dissolution rate, or bioavailability researchgate.netrjptonline.org. Modern synthetic techniques, including microwave-assisted synthesis and regioselective approaches, could also facilitate the efficient production of new this compound analogs for further study rjptonline.orgresearchgate.net.

Q & A

Q. What experimental models are appropriate for studying Semotiadil’s pharmacological effects?

  • Methodological Answer : Select models based on this compound’s known mechanism (e.g., calcium channel modulation). For cardiovascular studies, use ex vivo models like isolated rat aorta rings to assess vasodilation . In electrophysiology, employ patch-clamp assays on cardiomyocytes to quantify ion channel inhibition. Always include positive controls (e.g., nifedipine for calcium channel blockers) and validate findings across ≥3 biological replicates to account for interspecies variability .

Q. How should researchers characterize this compound’s purity and structural identity?

  • Methodological Answer : Combine spectral and chromatographic techniques:
  • NMR : Confirm molecular structure via <sup>1</sup>H/<sup>13</sup>C spectra, comparing peaks to synthetic intermediates .
  • HPLC : Use C18 columns with UV detection (λ = 230–260 nm) and ≥95% purity thresholds .
  • Elemental Analysis : Verify stoichiometry (deviation ≤0.4% for C, H, N) .
    Document all data in supplementary materials with raw spectra and retention times .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in hypertension models be resolved?

  • Methodological Answer : Conduct sensitivity analysis to identify variables causing discrepancies:
Variable Example Parameters Resolution Strategy
Dosage0.1–10 mg/kg (animal studies)Dose-response curves with 95% CI
Administration routeOral vs. intravenousBioavailability assays (plasma LC-MS)
Model pathologySpontaneous vs. induced hypertensionCompare genetic vs. angiotensin II models
Replicate experiments under standardized conditions (e.g., ISO guidelines) and perform meta-analysis of prior studies to isolate confounding factors .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

  • Methodological Answer :
  • Formulation : Use lyophilized powders stored at –80°C, reconstituted in DMSO/PBS (≤0.1% v/v) to prevent aggregation .
  • Analytical Validation :
  • Monitor degradation via UPLC-MS every 6 months.
  • Apply Arrhenius kinetics to predict shelf life at 4°C/25°C .
  • In Silico Modeling : Predict hydrolytic susceptibility using tools like Schrödinger’s QikProp to identify labile functional groups .

Q. How can multi-omics approaches clarify this compound’s off-target effects?

  • Methodological Answer : Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets:

Transcriptomics : Identify differentially expressed genes (|log2FC| >1, FDR <0.05) in treated vs. control tissues .

Pathway Enrichment : Use DAVID/KEGG to map affected pathways (e.g., cAMP signaling).

Validation : Apply CRISPR-Cas9 knockouts of top candidate genes in cell lines to confirm mechanistic links .

Data Presentation & Reproducibility

Q. What are best practices for reporting this compound’s dose-dependent effects?

  • Methodological Answer :
  • Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50/EC50 values .
  • Report variability as SEM (n ≥5) and include raw data in supplementary tables .
  • For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal cohort details (age, sex, randomization) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :
  • Quality Control : Implement USP/Ph. Eur. standards for HPLC purity (≥98%) and residual solvent limits (ICH Q3C) .
  • Statistical Process Control : Track synthetic yields (X̄ ± 2σ) across 10 batches and optimize reaction conditions (e.g., temperature, catalyst loading) using DOE (Design of Experiments) .

Ethical & Literature Review Considerations

Q. What ethical frameworks apply to this compound studies involving human tissues?

  • Methodological Answer :
  • Obtain IRB approval for primary cell lines (e.g., cardiomyocytes from explanted hearts) with informed consent .
  • Anonymize donor metadata and comply with GDPR/HIPAA for data storage .

Q. How to conduct a systematic review of this compound’s preclinical data?

  • Methodological Answer :
  • Search PubMed/Scopus with MeSH terms: “this compound” AND (“pharmacokinetics” OR “toxicity”).
  • Apply PRISMA 2020 guidelines for screening, including/excluding studies based on NIH risk-of-bias tools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.